

Spectroscopic Profile of 2-(Methylthio)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methylthio)benzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylthio)benzoic acid**, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

2-(Methylthio)benzoic acid, also known as o-(methylthio)benzoic acid, is an organic compound with the chemical formula $C_8H_8O_2S$. It possesses a molecular weight of 168.21 g/mol and its structure is characterized by a benzoic acid core with a methylthio group at the ortho position.

Key Properties:

- CAS Number: 3724-10-5
- Molecular Formula: $C_8H_8O_2S$
- Molecular Weight: 168.21 g/mol
- Melting Point: 169-173 °C

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for **2-(Methylthio)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **2-(Methylthio)benzoic acid** provide detailed information about its proton and carbon framework.

Table 1: ^1H NMR Spectroscopic Data for **2-(Methylthio)benzoic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.10	dd	~7.8, 1.5	H-6
~7.50	ddd	~8.0, 7.5, 1.5	H-4
~7.30	d	~8.0	H-3
~7.15	ddd	~7.8, 7.5, 1.0	H-5
~2.50	s	-	-SCH ₃
~11.0 (variable)	br s	-	-COOH

Note: Predicted data based on spectral databases and analysis of similar compounds. Actual values may vary depending on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for **2-(Methylthio)benzoic Acid**

Chemical Shift (δ) ppm	Assignment
~170.0	-COOH
~142.0	C-2
~133.0	C-6
~132.0	C-4
~127.0	C-1
~126.0	C-5
~124.0	C-3
~15.0	-SCH ₃

Note: Predicted data based on spectral databases and analysis of similar compounds. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(Methylthio)benzoic acid** shows characteristic absorption bands for the carboxylic acid and thioether functional groups.

Table 3: FT-IR Spectroscopic Data for **2-(Methylthio)benzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, s	O-H stretch (Carboxylic acid)
~3000	m	C-H stretch (Aromatic)
~2920	w	C-H stretch (Aliphatic)
~1700	s	C=O stretch (Carboxylic acid)
~1600, ~1470	m	C=C stretch (Aromatic ring)
~1300	m	C-O stretch
~920	Broad, m	O-H bend (out-of-plane)
~750	s	C-H bend (ortho-disubstituted)
~650	w	C-S stretch

s = strong, m = medium, w = weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2-(Methylthio)benzoic acid** shows a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for **2-(Methylthio)benzoic Acid**

m/z	Relative Intensity (%)	Proposed Fragment Ion
168	High	[M] ⁺
153	Moderate	[M - CH ₃] ⁺
121	High	[M - SCH ₃] ⁺
93	Moderate	[C ₆ H ₅ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **2-(Methylthio)benzoic acid** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) and transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **2-(Methylthio)benzoic acid** is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2-(Methylthio)benzoic acid** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester (e.g., methyl ester) may be performed to improve chromatographic performance.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Conditions:

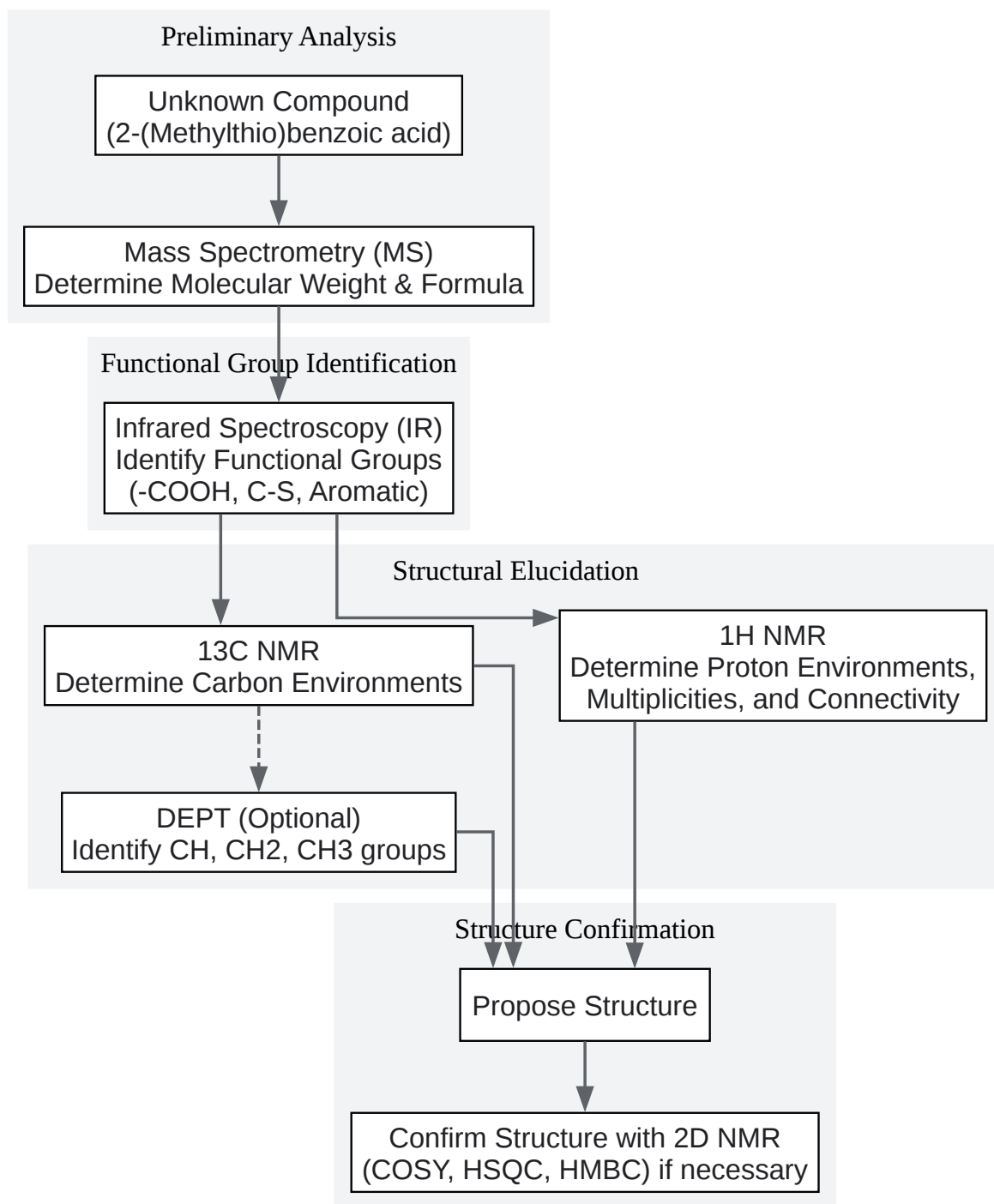
- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
- Carrier Gas: Helium.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.
- Ion Source Temperature: 230 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like **2-(Methylthio)benzoic acid**.



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Caption: A logical workflow for the spectroscopic analysis of an organic compound.

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